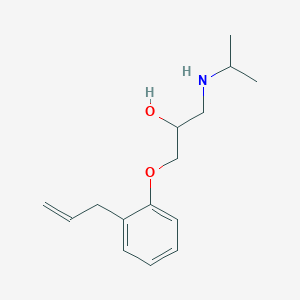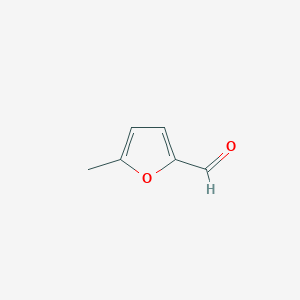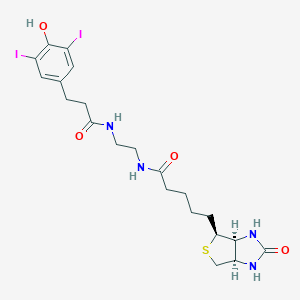![molecular formula C30H53N3O5 B051033 [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate CAS No. 100489-75-6](/img/structure/B51033.png)
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate, also known as MPC-1001, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
科学的研究の応用
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In immunology, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response and may have potential use in the treatment of autoimmune diseases.
作用機序
The mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to induce apoptosis (programmed cell death) in tumor cells, which may contribute to its anti-tumor effects. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to protect neurons from damage and death, which may have potential use in the treatment of neurodegenerative diseases. In addition, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response by inhibiting the production of cytokines and other inflammatory mediators.
実験室実験の利点と制限
One advantage of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted effects. However, one limitation of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the synthesis method for [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is relatively complex and may require specialized equipment and expertise.
将来の方向性
There are several future directions for research on [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate. One area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in combination with other drugs or therapies for cancer treatment. Another area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to fully elucidate the mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate and its effects on different signaling pathways and cell types.
Conclusion:
In conclusion, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is a synthetic compound that has potential applications in a variety of scientific research fields. Its mechanism of action is still being studied, but it has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and mechanisms of action.
合成法
The synthesis of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate involves several steps, including the reaction of 2-methoxy-3-hydroxypropyl bromide with pyridine-2-carboxylic acid, the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal, and the reaction of the resulting compound with octadecyl isocyanate. The final product is purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
特性
CAS番号 |
100489-75-6 |
|---|---|
製品名 |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
分子式 |
C30H53N3O5 |
分子量 |
535.8 g/mol |
IUPAC名 |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
InChI |
InChI=1S/C30H53N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-32-29(34)37-25-28(36-2)26-38-30(35)33-24-27-21-18-20-22-31-27/h18,20-22,28H,3-17,19,23-26H2,1-2H3,(H,32,34)(H,33,35) |
InChIキー |
BCLYBWBHNSVNBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
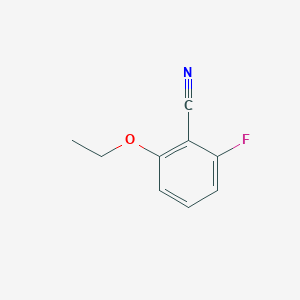

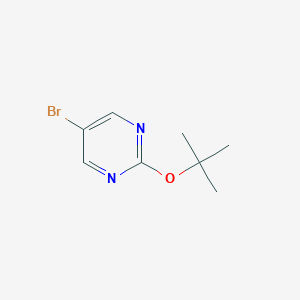
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


